Methyl 2,2-dimethyl-3-oxopentanoate
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Overview
Description
Methyl 2,2-dimethyl-3-oxopentanoate: is an organic compound with the molecular formula C8H14O3 . It is a colorless liquid with a characteristic odor and is primarily used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxopentanoate is typically synthesized through the esterification of 2,2-dimethyl-3-oxopentanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products:
Oxidation: 2,2-dimethyl-3-oxopentanoic acid.
Reduction: 2,2-dimethyl-3-hydroxypentanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2,2-dimethyl-3-oxopentanoate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound is used in the development of new drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions .
Industry: In the industrial sector, this compound is used as a solvent and as an additive in coatings and paints. It is also employed in the production of fragrances and flavors .
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in various metabolic pathways .
Comparison with Similar Compounds
- Methyl 2-methyl-3-oxopentanoate
- Methyl 4,4-dimethyl-3-oxopentanoate
- Methyl 2,2-diethyl-3-oxobutanoate
Comparison: Methyl 2,2-dimethyl-3-oxopentanoate is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability under various reaction conditions. Its versatility in chemical reactions and wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-6(9)8(2,3)7(10)11-4/h5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLKSERFOPMWLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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